(2E)-3-(2-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one
Description
The compound “(2E)-3-(2-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one” (CAS: 18455-64-6) is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2-hydroxyphenyl group and a pyridin-3-yl moiety connected via a conjugated double bond in the E-configuration. The molecule’s IUPAC name reflects its stereochemistry and substituent positions, critical for its electronic properties and intermolecular interactions, such as hydrogen bonding via the hydroxyl group .
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(E)-3-(2-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-6-2-1-4-11(13)7-8-14(17)12-5-3-9-15-10-12/h1-10,16H/b8-7+ |
InChI Key |
XTWJHAQBORZNOB-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CN=CC=C2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity, and the process may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid.
Reduction: Formation of 2-hydroxyphenylethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-3-(2-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of fluorescent dyes and materials with specific optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Comparisons
Core Backbone and Substituent Effects
The compound belongs to a family of chalcones with variations in aromatic substituents and heterocyclic rings. Key structural analogs include:
Key Observations :
- Pyridine ring position (3- vs. 4-) significantly impacts fluorescence properties. For example, the 4-pyridinyl analog exhibits a higher quantum yield (0.42) compared to the 3-pyridinyl variant due to enhanced conjugation .
- Electron-withdrawing groups (e.g., fluorine) improve antimicrobial activity against S. aureus (MIC = 8 µg/mL), while electron-donating groups (e.g., methoxy) enhance radical scavenging .
Physical and Chemical Properties
Hydrogen Bonding and Crystallography :
- The 2-hydroxyphenyl group enables intramolecular hydrogen bonding (O–H···O=C), stabilizing the enone system and influencing crystal packing .
- In contrast, analogs like (E)-3-(2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one exhibit stronger hydrogen-bonding networks due to multiple hydroxyl groups, increasing solubility in polar solvents .
Thermal Stability :
- Pyridine-containing chalcones generally show higher thermal stability (decomposition >250°C) compared to purely phenyl-substituted derivatives .
Biological Activity
Chemical Identity and Properties
- IUPAC Name: (2E)-3-(2-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one
- CAS Number: 18455-64-6
- Molecular Formula: C14H11NO2
- Molar Mass: 225.24 g/mol
- Density: 1.241 g/cm³ (predicted)
- Boiling Point: 421.6 °C (predicted)
- pKa: 9.06 (predicted)
This compound, also known as a chalcone derivative, has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis. A focused library of pyridyl and 2-hydroxyphenyl chalcones, including this compound, was synthesized and tested for growth inhibitory activity against M. tuberculosis H37Rv. The results indicated that compounds with similar structures exhibited IC90 values ranging from 8.9 to 28 µM, demonstrating significant antimicrobial potential .
Anticancer Properties
The compound has shown promising anticancer activity, particularly in melanoma cells. It acts as a reversible agonist of the p75 neurotrophin receptor (p75NTR), which is implicated in inducing apoptosis in cancer cells. This interaction leads to a decrease in cell viability, suggesting its potential as a therapeutic agent for melanoma treatment.
Case Study: Melanoma Cells
In vitro studies revealed that NSC49652 (another name for the compound) induced apoptosis in melanoma cell lines through its action on p75NTR. The compound's ability to inhibit tumor growth was further supported by pharmacokinetic studies indicating its oral bioavailability and effective dosage ranges.
The biological activity of this compound can be attributed to several mechanisms:
- Targeting p75NTR : The compound interacts with the transmembrane domain of p75NTR, leading to pro-apoptotic signaling pathways.
- Inhibition of Tumor Growth : By inducing apoptosis and inhibiting cell proliferation, it shows potential as an anti-cancer agent .
Table of Biological Activities
Synthesis and Evaluation
The synthesis of this compound typically involves the condensation reaction between 2-hydroxyacetophenone and 3-pyridinecarboxaldehyde under basic conditions, utilizing ethanol as a solvent. This method allows for the production of high-purity compounds suitable for biological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
